molecular formula C12H16N2OS B14913673 N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

Cat. No.: B14913673
M. Wt: 236.34 g/mol
InChI Key: UVDCVIMYVJKXAU-UHFFFAOYSA-N
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Description

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is a synthetic thiophene-carboxamide derivative intended for research use in medicinal chemistry and anticancer investigations. Thiophene-based compounds are a significant area of focus in drug discovery due to their diverse pharmacological properties. Structurally similar molecules have been studied as potential biomimetics of the anticancer medication Combretastatin A-4 (CA-4), which works by inhibiting tubulin polymerization, a key mechanism for disrupting cell division in proliferating cancer cells . The incorporation of the thiophene ring is critical as it contributes high aromaticity and can participate in key interactions within biological targets, such as the tubulin-colchicine-binding pocket . Research on analogous compounds has shown that thiophene carboxamide derivatives can exhibit potent antiproliferative activities against various human cancer cell lines, including hepatocellular carcinoma (Hep3B), and can disrupt 3D cancer spheroid formation, indicating potential anti-invasive properties . Beyond oncology, thiophene-carboxamide scaffolds are also explored in other research areas, such as the development of novel fungicidal agents for agricultural studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

InChI

InChI=1S/C12H16N2OS/c1-4-10-6-8-16-11(10)12(15)14(3)9(2)5-7-13/h6,8-9H,4-5H2,1-3H3

InChI Key

UVDCVIMYVJKXAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(C)C(C)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Preparation Methods of N-(1-Cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

Direct Amidation and Alkylation Approach

The most widely cited synthesis of this compound involves a two-step sequence: amidation of 3-ethylthiophene-2-carboxylic acid followed by alkylation with 1-cyanopropan-2-yl chloride (Fig. 1).

Purification Challenges
  • The final product is typically isolated via solvent evaporation and recrystallization from ethanol or acetone.
  • Column chromatography may be required if side products (e.g., over-alkylated species) form, though this increases cost and time.

Alternative Strategies for Intermediate Purification

While the direct method remains predominant, patent literature on structurally analogous compounds offers insights into optimizing purification and reducing toxicity. For example, US20130172571A1 describes a process for a related thiazolecarboxylate that avoids toxic cyanide reagents and employs hydrochloride salt formation for enhanced purity.

Key Adaptable Techniques:
  • Hydrochloride Salt Formation :

    • Converting the final product into a hydrochloride salt improves crystallinity and purity (>99.5%).
    • Example: The target compound could be treated with concentrated HCl in acetone, followed by cooling to precipitate the salt.
  • Solvent Selection for Recrystallization :

    • Polar solvents like n-butanol or isopropanol enhance crystal lattice formation, reducing the need for chromatography.

Table 2: Purification Strategies from Analogous Syntheses

Strategy Application in Target Synthesis Advantages
Hydrochloride salt formation Post-alkylation treatment High purity, avoids chromatography
Recrystallization in n-butanol Final product isolation Scalable, cost-effective

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

  • Data scarcity for the target compound’s yield necessitates extrapolation from analogous reactions:
    • Alkylation steps in similar syntheses achieve 73–90% yields.
    • Hydrochloride salt purification boosts purity to >99%, critical for pharmaceutical applications.

Table 3: Comparative Efficiency Metrics

Parameter Direct Method Patent-Based Approach
Number of Steps 2 5 (for analogous compound)
Chromatography Required Potentially No
Typical Purity Unreported >99.5%

Optimization and Scalability Considerations

Catalytic System Enhancements

  • Acid Catalysts : Methanesulfonic acid’s efficacy in amidation could be compared to p-toluenesulfonic acid or polymer-supported acids for easier separation.
  • Base Optimization : Replacing potassium carbonate with milder bases (e.g., triethylamine) may reduce side reactions during alkylation.

Green Chemistry Principles

  • Solvent Recovery : THF and DMF are energy-intensive to distill; switching to 2-methyltetrahydrofuran (bio-based) could improve sustainability.
  • Waste Minimization : Patent methods demonstrate 75% solvent recovery via fractional distillation, a practice applicable to the target synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide with related compounds:

Compound Name Core Structure Substituents on Amide Nitrogen Thiophene/Benzene Substituents Functional Groups Reference
This compound Thiophene carboxamide 1-cyanopropan-2-yl, methyl 3-ethyl -CN, -CO-NR₂ Target Compound
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide 2-nitrophenyl None -NO₂, -CO-NH-
MOP (N-[(1S)-1-cyano-2-(5-cyano-2-trifluoromethyl-phenoxy)-1-methylethyl]-...) Benzamide Trifluoromethylsulfanylbenzamide Trifluoromethyl, cyano -CN, -CF₃, -S-CF₃
NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Thiazolidinone 4-methoxyphenyl None -OCH₃, -CO-NH-
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide Benzofuran carboxamide 1,1-dioxidotetrahydrothiophen-3-yl, furylmethyl 3-methyl -SO₂, -CO-NR₂



Key Observations :

  • The ethyl and methyl groups on the thiophene and amide nitrogen may increase lipophilicity compared to simpler derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide .

Physicochemical Properties

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between the thiophene and benzene rings range from 8.5° to 13.5°, influencing crystallinity and solubility . The target compound’s ethyl group may increase steric hindrance, altering these angles.

Biological Activity

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring, a cyano group, and an amide group. Its molecular formula is C12H16N2OSC_{12}H_{16}N_{2}OS with a molecular weight of 236.34 g/mol. The synthesis typically involves multiple steps:

  • Formation of the Amide : Reaction of 3-ethylthiophene-2-carboxylic acid with N-methylamine.
  • Addition of Cyano Group : The resultant amide reacts with 1-cyanopropan-2-yl chloride under basic conditions.

The synthesis can be performed using solvents like tetrahydrofuran (THF) and may involve catalysts such as methanesulfonic acid.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on thiophene derivatives have shown promising results against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • HepG2 (hepatocellular carcinoma)

In vitro assays revealed IC50 values ranging from 1.35 to 8.3 µM for certain analogues, indicating their potential as anticancer agents .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, such as enzymes involved in inflammatory pathways. This interaction may inhibit the activity of these enzymes, leading to anti-inflammatory effects. The exact mechanisms are still under investigation, but preliminary findings suggest modulation of key proteins involved in cell proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
tert-Butyl (1-cyanopropan-2-yl)carbamateStructureModerate anti-inflammatory effects
N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamideStructureAnticancer properties

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological profile compared to these analogues .

Case Studies and Research Findings

A notable study evaluated the antiproliferative effects of various thiophene derivatives on cancer cell lines using the MTT assay. The results demonstrated that compounds with a cyano group at the C3 position exhibited improved biological activity. The most effective derivative showed selective inhibition of TGFβR1, a critical protein in cell proliferation pathways, with an IC50 value of 0.09 µM .

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